molecular formula C7H6N2O2 B1177520 2H-Benzimidazole,1,3-dioxide(9CI) CAS No. 153074-10-3

2H-Benzimidazole,1,3-dioxide(9CI)

Cat. No.: B1177520
CAS No.: 153074-10-3
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Benzimidazole,1,3-dioxide(9CI) is a heterocyclic organic compound characterized by a benzene ring fused to an imidazole ring, with two oxygen atoms at the 1- and 3-positions forming a dioxide structure (Figure 1). Its molecular formula is C₇H₅N₂O₂, and it is notable for its water solubility and anti-trypanosomatid activity, as demonstrated in preclinical studies . This compound belongs to the benzimidazole family, a class of molecules with broad biological applications, including antimicrobial, antifungal, and anticancer properties . The 1,3-dioxide substitution enhances its polarity, making it suitable for pharmaceutical formulations targeting parasitic infections like Chagas disease and leishmaniasis .

Properties

CAS No.

153074-10-3

Molecular Formula

C7H6N2O2

Synonyms

2H-Benzimidazole,1,3-dioxide(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Compound Name Molecular Formula Substituents/Modifications Key Properties Biological Activity Reference
2H-Benzimidazole,1,3-dioxide(9CI) C₇H₅N₂O₂ 1,3-dioxide Water-soluble Anti-trypanosomatid activity
3-(9H-Carbazol-9-yl)-5H-Benzo...Thiazine C₂₀H₁₅N₃S Thiazine ring, carbazolyl group Lipophilic (DMF-soluble) Synthetic intermediate (no data)
1H-Benzimidazole-2-carboxylicacid,1-hydroxy-,3-oxide(9CI) C₈H₆N₂O₄ Carboxylic acid, hydroxy, 3-oxide Commercial availability Undisclosed (research chemical)
2H-Benzimidazole,5-methoxy-,1-oxide(9CI) C₈H₈N₂O₂ Methoxy, 1-oxide Moderate lipophilicity Undisclosed
1H-Benzimidazole,2-methyl-5-nitro-,3-oxide C₈H₇N₃O₃ Methyl, nitro, 3-oxide Potential reactivity/toxicity Safety concerns (toxicological)

Key Findings:

Water Solubility : The 1,3-dioxide substitution in 2H-Benzimidazole,1,3-dioxide(9CI) confers superior water solubility compared to derivatives like the methoxy- or nitro-substituted analogs, which are likely more lipophilic . This property is critical for drug delivery in aqueous systems.

Biological Activity: The anti-trypanosomatid activity of 2H-Benzimidazole,1,3-dioxide derivatives is unique and well-documented, with efficacy against parasites like Trypanosoma cruzi .

Structural Modifications: Thiazine-fused derivatives (e.g., CzBBIT in ) introduce sulfur, altering electronic properties and solubility. Such compounds are often intermediates in organic synthesis .

Commercial and Synthetic Relevance :

  • Derivatives like 1H-Benzimidazole-2-carboxylicacid,1-hydroxy-,3-oxide(9CI) are commercially available for research, highlighting their role as building blocks in drug discovery .

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